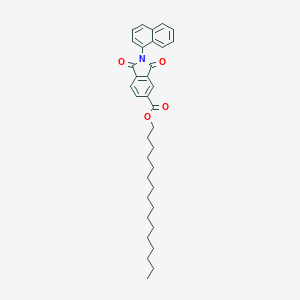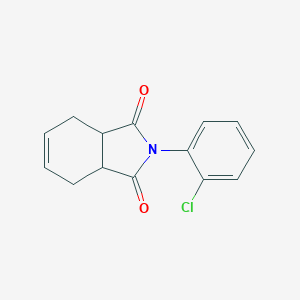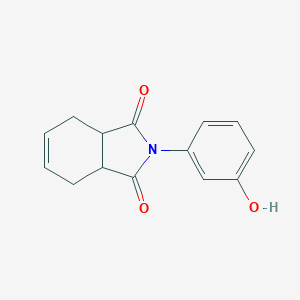![molecular formula C21H15ClO3 B341972 [2-Oxo-2-(4-phenylphenyl)ethyl] 2-chlorobenzoate](/img/structure/B341972.png)
[2-Oxo-2-(4-phenylphenyl)ethyl] 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate is an organic compound with the molecular formula C21H15ClO3. This compound is characterized by the presence of a biphenyl group and a chlorobenzoate moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 2-(1,1’-biphenyl-4-yl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-carboxybenzoate.
Reduction: Formation of 2-(1,1’-Biphenyl-4-yl)-2-hydroxyethyl 2-chlorobenzoate.
Substitution: Formation of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-aminobenzoate or 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-thiobenzoate.
Scientific Research Applications
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The biphenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The chlorobenzoate moiety can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 4-chlorobenzoate
- 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 3-chlorobenzoate
- 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2,4-dichlorobenzoate
Uniqueness
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzoate moiety allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C21H15ClO3 |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H15ClO3/c22-19-9-5-4-8-18(19)21(24)25-14-20(23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
QXCJODMZKPVASA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Decyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B341894.png)
![Decyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B341895.png)










